molecular formula C14H21N B2936331 (2R)-2-(1-Phenylcyclopentyl)propan-1-amine CAS No. 2248171-94-8

(2R)-2-(1-Phenylcyclopentyl)propan-1-amine

Cat. No. B2936331
CAS RN: 2248171-94-8
M. Wt: 203.329
InChI Key: XSKUGGLKGKKBCX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(1-Phenylcyclopentyl)propan-1-amine, also known as PCP or angel dust, is a synthetic dissociative drug that was first developed in the 1950s for use as a surgical anesthetic. However, due to its potent psychoactive effects, it was soon discontinued for medical use and became a popular recreational drug in the 1960s and 1970s. Despite its illegal status, PCP is still used today for its hallucinogenic and dissociative effects.

Mechanism of Action

(2R)-2-(1-Phenylcyclopentyl)propan-1-amine acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in learning and memory. By blocking this receptor, (2R)-2-(1-Phenylcyclopentyl)propan-1-amine disrupts the normal functioning of the brain, leading to its dissociative and hallucinogenic effects.
Biochemical and Physiological Effects:
(2R)-2-(1-Phenylcyclopentyl)propan-1-amine has a range of biochemical and physiological effects on the body. It increases the release of dopamine and norepinephrine in the brain, leading to its stimulant effects. It also blocks the reuptake of serotonin, leading to its hallucinogenic effects. (2R)-2-(1-Phenylcyclopentyl)propan-1-amine can cause a range of physical symptoms, including increased heart rate, elevated blood pressure, and respiratory depression.

Advantages and Limitations for Lab Experiments

(2R)-2-(1-Phenylcyclopentyl)propan-1-amine has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, making it a useful tool for investigating the role of this receptor in the brain. However, (2R)-2-(1-Phenylcyclopentyl)propan-1-amine also has several limitations. It has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is small. It also has a high potential for abuse, which can make it difficult to control in a laboratory setting.

Future Directions

There are several future directions for research on (2R)-2-(1-Phenylcyclopentyl)propan-1-amine. One area of interest is the development of new drugs that target the NMDA receptor, as this receptor plays a key role in a range of neurological and psychiatric disorders. Another area of interest is the development of new animal models of psychiatric disorders that can be used to investigate the underlying neurobiological mechanisms. Finally, there is a need for further research on the long-term effects of (2R)-2-(1-Phenylcyclopentyl)propan-1-amine use, as this drug has been associated with a range of negative health outcomes.

Synthesis Methods

The synthesis of (2R)-2-(1-Phenylcyclopentyl)propan-1-amine involves the reaction of cyclohexanone with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride to produce the intermediate 1-(1-phenylcyclohexyl)propan-1-ol. This intermediate is then reacted with hydrochloric acid and sodium cyanide to produce the final product, (2R)-2-(1-Phenylcyclopentyl)propan-1-amine.

Scientific Research Applications

(2R)-2-(1-Phenylcyclopentyl)propan-1-amine has been extensively studied for its effects on the central nervous system. It has been used as a research tool to investigate the role of the N-methyl-D-aspartate (NMDA) receptor in the brain, as it acts as a non-competitive antagonist of this receptor. (2R)-2-(1-Phenylcyclopentyl)propan-1-amine has also been used in animal models of schizophrenia and other psychiatric disorders to investigate the underlying neurobiological mechanisms.

properties

IUPAC Name

(2R)-2-(1-phenylcyclopentyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11,15H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKUGGLKGKKBCX-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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